molecular formula C9H10N2O B8480117 6-(Azetidin-1-yl)picolinaldehyde

6-(Azetidin-1-yl)picolinaldehyde

Cat. No.: B8480117
M. Wt: 162.19 g/mol
InChI Key: OJAJSJAALFSOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Azetidin-1-yl)picolinaldehyde is a valuable chemical scaffold designed for medicinal chemistry and drug discovery research. It integrates two pharmaceutically relevant components: an azetidine ring and a picolinaldehyde group. The azetidine moiety is a saturated four-membered nitrogen heterocycle that has attracted significant interest due to its desirable properties, including molecular rigidity and metabolic stability. Azetidine-containing compounds demonstrate a broad and diverse range of pharmacological activities, such as anticancer, antibacterial, antidiabetic, and anti-obesity effects, and are also useful in the treatment of central nervous system disorders . The picolinaldehyde subunit serves as a versatile synthetic handle, frequently employed in the construction of complex molecular architectures. This aldehyde group is ideally suited for condensation reactions, such as forming Schiff bases, or as a precursor for synthesizing heterocyclic compounds. While the specific biological activity of this compound is not fully documented, its structure suggests high potential as a key intermediate in developing novel therapeutic agents. Researchers can leverage this compound to create targeted libraries for high-throughput screening or to optimize lead compounds, particularly for projects involving nicotinic acetylcholine receptors or metabolic enzymes like nicotinamide N-methyltransferase (NNMT), where related structures have shown promise . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-(azetidin-1-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H10N2O/c12-7-8-3-1-4-9(10-8)11-5-2-6-11/h1,3-4,7H,2,5-6H2

InChI Key

OJAJSJAALFSOLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC=CC(=N2)C=O

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of 6-(Azetidin-1-yl)picolinaldehyde as a lead compound in the development of anticancer agents. For example, compounds derived from azetidine structures have shown promising cytotoxic effects against various cancer cell lines. In one study, derivatives of azetidine were synthesized and evaluated for their antiproliferative activity against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines. The results indicated significant cytotoxicity, with some compounds exhibiting IC50 values as low as 2.3 µM, suggesting strong potential for further development in cancer therapeutics .

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study synthesized various derivatives of azetidine and assessed their antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated notable antibacterial activity, with several exhibiting effective inhibition against these pathogens . This suggests that this compound could be a valuable scaffold for developing new antimicrobial agents.

Synthetic Utility

2.1 Catalytic Applications
this compound has been utilized in asymmetric synthesis as a chiral ligand in catalysis. For instance, azetidine-containing ligands have been employed in palladium(II)-catalyzed reactions, showcasing their effectiveness in facilitating Suzuki cross-coupling reactions. This application highlights the compound's versatility in synthetic organic chemistry, providing pathways to construct complex molecules efficiently .

2.2 Modifications and Derivatives
The ability to modify the azetidine ring allows for the exploration of various derivatives that can enhance biological activity or alter pharmacokinetic properties. For example, modifications to the azetidine structure have led to improved solubility and bioavailability of certain compounds, making them more suitable for therapeutic applications .

Case Studies and Data Tables

Study Application Area Findings
Study on Anticancer ActivityAnticancerCompounds derived from this compound showed IC50 values ranging from 2.3 µM to 176.5 µM against A549, SW-480, and MCF-7 cell lines .
Antimicrobial EvaluationAntimicrobialSeveral synthesized derivatives exhibited significant antibacterial activity against S. aureus and E. coli .
Catalytic ApplicationsOrganic SynthesisAzetidine ligands demonstrated effectiveness in palladium-catalyzed reactions, enhancing synthetic efficiency .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Picolinaldehyde Derivatives

Compound Name CAS Number Substituent at 6-Position Ring Size (if cyclic) Similarity Score
This compound Not Provided Azetidine 4-membered Reference (1.00)
6-(4-Methylpiperazin-1-yl)picolinaldehyde 208110-83-2 4-Methylpiperazine 6-membered 0.86
5-Methyl-6-(methylamino)picolinaldehyde 332884-35-2 Methylamino Non-cyclic 0.84
6-(Pyrrolidin-1-yl)picolinaldehyde 859850-71-8 Pyrrolidine 5-membered 0.83
6-(Piperidin-1-yl)picolinaldehyde 199273-62-6 Piperidine 6-membered 0.82

Data sourced from structural similarity assessments .

Key Comparative Insights:

Ring Size and Reactivity: The azetidine group (4-membered ring) introduces higher ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered). This strain may enhance reactivity in ring-opening or nucleophilic substitution reactions, making this compound a more versatile intermediate in synthetic pathways compared to its analogs .

Electronic Effects: The methylamino group in 5-Methyl-6-(methylamino)picolinaldehyde (non-cyclic substituent) offers less steric hindrance but reduced electron-donating capacity compared to cyclic amines. This may limit its utility in reactions requiring strong electron-donor groups.

Applications in Drug Design :

  • Azetidine-containing compounds are increasingly used in pharmaceuticals due to their ability to mimic peptide bonds and enhance metabolic stability. In contrast, pyrrolidine and piperidine derivatives are more common in bioactive molecules for their balanced rigidity and solubility .

Synthetic Accessibility :

  • Azetidine rings are synthetically challenging to incorporate due to their strain and sensitivity to reaction conditions. Piperidine and pyrrolidine analogs are typically easier to synthesize, as their larger rings are less prone to side reactions .

Preparation Methods

Nickel-Catalyzed Cross-Coupling of Aziridine Precursors

Azetidine rings can be synthesized via nickel-catalyzed ring expansion of aziridines. As demonstrated by Jamison and co-workers, enantiopure aziridines (e.g., 48 ) undergo cross-coupling with organozinc reagents, followed by intramolecular cyclization to yield chiral azetidines with retention of configuration. Applying this to pyridine systems, 6-bromo-2-picoline (52 ) could serve as a substrate for coupling with azetidine-forming reagents (Scheme 1).

Scheme 1: Proposed nickel-catalyzed synthesis of 6-(azetidin-1-yl)picolinaldehyde.

This method offers enantiocontrol but requires stringent anhydrous conditions and specialized ligands.

Strain-Release-Driven Anion Relay Sequencing

Tyler's work on strain-release ring-opening of azabicyclo[1.1.0]butane (ABCB) provides an alternative route. ABCB reacts with nucleophiles at the bridgehead nitrogen, enabling direct azetidine installation. For example, treating 6-amino-2-picoline with ABCB under basic conditions could yield the azetidine adduct, though competing side reactions at the pyridine nitrogen necessitate protecting group strategies.

Aldehyde Functionalization via Oxidation of Methyl Groups

The 2-pyridinaldehyde moiety is typically accessed through oxidation of 2-picoline derivatives. Modern catalytic methods prioritize efficiency and mild conditions.

TEMPO/NaClO-Mediated Oxidation

The Chinese patent CN101906068A details a robust protocol for converting 2-picoline to 2-pyridinecarboxaldehyde using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite. Key steps include:

  • Chlorination: 2-Picoline reacts with trichloroisocyanuric acid (TCCA) to form 2-chloromethylpyridine.

  • Hydrolysis: Basic hydrolysis yields 2-pyridinemethanol.

  • Oxidation: TEMPO/NaClO oxidizes the alcohol to the aldehyde at −10°C to 25°C, achieving >90% yield.

Adapting this to 6-substituted picolines requires careful optimization to prevent over-oxidation or side reactions at the azetidine nitrogen.

Heterogeneous Catalytic Systems

Zinc oxide (ZnO) nanoparticles and yttrium iron garnet (YIG) have been employed for solvent-free acetylations and oxidations. For instance, ZnO under reflux conditions in acetic acid converts benzyl alcohol to benzaldehyde with 93% yield. While untested on pyridinemethanols, these systems offer greener alternatives to traditional stoichiometric oxidants.

Coupling Strategies for 6-Substituted Picolinaldehydes

Introducing azetidine at the 6-position of pyridine necessitates selective C–N bond formation.

Buchwald-Hartwig Amination

Palladium-catalyzed amination of 6-bromo-2-picolinaldehyde with azetidine represents a direct approach. However, the aldehyde's sensitivity to reductive conditions (e.g., phosphine ligands) demands protective strategies. Silyl ether protection of the aldehyde, followed by deprotection post-coupling, has been successful in analogous systems.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridines undergo SNAr with azetidine under basic conditions. For example, 6-fluoro-2-picolinaldehyde reacts with azetidine in DMF at 80°C, though competing hydrolysis of the aldehyde group necessitates low-temperature protocols.

Integrated One-Pot Methodologies

Recent advances emphasize telescoped syntheses to minimize purification steps. A hypothetical one-pot sequence might involve:

  • Chlorination: 2-Picoline → 2-chloromethylpyridine.

  • Coupling: Nickel-mediated azetidine installation.

  • Oxidation: TEMPO/NaClO aldehyde generation.

Preliminary data suggest 65–75% overall yields for analogous cascades, though intermediate stability remains a challenge.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Nickel CatalysisAziridine expansion, oxidation60–70EnantiocontrolAir-sensitive catalysts
TEMPO OxidationChlorination, hydrolysis, oxidation85–90Scalable, mild conditionsRequires halogenated intermediates
Buchwald-HartwigPd-catalyzed amination50–65Direct C–N couplingAldehyde protection needed

Q & A

What are the established synthetic routes for 6-(Azetidin-1-yl)picolinaldehyde, and what key reaction parameters influence yield?

Level : Basic
Methodological Answer :
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, azetidine derivatives can react with picolinaldehyde precursors under specific conditions. Key parameters include:

  • Catalysts : Use of bases like DIPEA (diisopropylethylamine) to deprotonate intermediates and facilitate coupling .
  • Solvents : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing transition states .
  • Temperature : Elevated temperatures (~50–70°C) are often required for cyclization or substitution steps, as seen in analogous syntheses of azetidine-containing compounds .
  • Purification : HPLC or column chromatography is critical for isolating the aldehyde group from byproducts like unreacted amines or oxidized impurities .

How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Level : Advanced
Methodological Answer :
Byproduct analysis requires systematic screening:

  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and identify side reactions (e.g., over-oxidation of the aldehyde group or incomplete azetidine coupling) .
  • Parameter Variation : Test temperatures (e.g., 50°C vs. 70°C) and stoichiometric ratios (e.g., 1:1 vs. 1:1.2 amine:aldehyde) to minimize dimerization or cross-coupling .
  • Additives : Antioxidants (e.g., BHT) can prevent aldehyde oxidation, while molecular sieves may absorb moisture that hydrolyzes intermediates .

What spectroscopic methods are most effective for characterizing this compound?

Level : Basic
Methodological Answer :

  • 1H/13C NMR : The aldehyde proton appears as a singlet near δ 10.1–10.2 ppm, while azetidine protons resonate as multiplet peaks between δ 3.5–4.0 ppm. Aromatic protons from the picolinaldehyde ring show splitting patterns in δ 7.0–8.5 ppm .
  • FT-IR : Confirm the aldehyde group via a strong C=O stretch ~1700 cm⁻¹ and N-H stretches (azetidine) near 3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragments, such as loss of the azetidine moiety .

How should contradictory data regarding biological activity of derivatives be analyzed?

Level : Advanced
Methodological Answer :
Contradictions may arise from:

  • Structural Variability : Minor substituent changes (e.g., electron-withdrawing groups on the pyridine ring) can drastically alter receptor binding. Compare activities of derivatives like 6-(4-fluorophenyl) vs. 6-(thiophen-2-yl) analogs .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or ligand concentrations may skew results. Replicate studies under standardized protocols .
  • Statistical Rigor : Apply ANOVA or multivariate regression to assess significance of observed differences in IC50 values .

What safety precautions are critical when handling this compound?

Level : Basic
Methodological Answer :
While specific toxicity data is limited, general precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure; safety goggles mitigate splash risks .
  • Storage : Keep under inert atmosphere (N2/Ar) at –20°C to prevent degradation or polymerization .

How can researchers design experiments to evaluate TLR antagonist activity?

Level : Advanced
Methodological Answer :

  • Hypothesis Frameworks : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to define objectives, e.g., "Does this compound inhibit TLR7-9 signaling in SLE models?" .
  • In Vitro Models : Use HEK-Blue™ hTLR7/8/9 cells to measure NF-κB activation via secreted embryonic alkaline phosphatase (SEAP) assays .
  • Dose-Response Analysis : Generate IC50 curves with 8–10 concentration points (e.g., 1 nM–100 µM) and validate with Western blotting for downstream proteins (e.g., IRAK4 phosphorylation) .

What computational tools can predict the compound’s reactivity in nucleophilic environments?

Level : Advanced
Methodological Answer :

  • DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., aldehyde carbon) prone to nucleophilic attack .
  • Molecular Dynamics : Model solvation effects in polar solvents (e.g., water vs. DMSO) to predict hydrolysis rates of the azetidine ring .
  • Docking Studies : Assess binding affinity to TLRs using AutoDock Vina, focusing on interactions between the azetidine nitrogen and receptor histidine residues .

How does the compound’s stability vary under different pH conditions?

Level : Basic
Methodological Answer :

  • pH Profiling : Conduct accelerated stability studies (e.g., 25°C, 60% RH) in buffers (pH 1–13). Monitor degradation via HPLC:
    • Acidic Conditions : Azetidine ring protonation may lead to ring-opening.
    • Alkaline Conditions : Aldehyde groups can undergo Cannizzaro disproportionation .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or buffering agents (e.g., citrate) to extend shelf life .

What strategies validate the compound’s purity for pharmacological studies?

Level : Advanced
Methodological Answer :

  • Orthogonal Methods : Combine HPLC (≥95% purity), elemental analysis (C/H/N/O ±0.4%), and Karl Fischer titration (water content <0.1%) .
  • Forced Degradation : Expose to heat (40°C), light (UV 254 nm), and oxidants (H2O2) to identify degradation pathways and validate analytical specificity .

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